molecular formula C8H13N3O2S B13251849 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide

Cat. No.: B13251849
M. Wt: 215.28 g/mol
InChI Key: XYKCJXLRGAYRTJ-UHFFFAOYSA-N
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Description

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a sulfonamide group at the 3-position and a methyl group at the 2-position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe sulfonamide group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazopyridines with various functional groups.

Scientific Research Applications

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex. Additionally, the imidazopyridine core can interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide can be compared with other imidazopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and its solubility in aqueous environments.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-6-8(14(9,12)13)11-5-3-2-4-7(11)10-6/h2-5H2,1H3,(H2,9,12,13)

InChI Key

XYKCJXLRGAYRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCC2=N1)S(=O)(=O)N

Origin of Product

United States

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